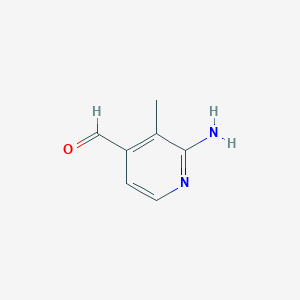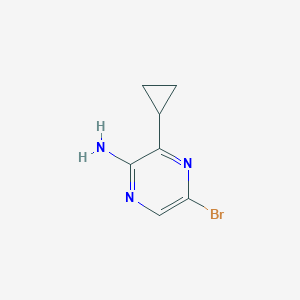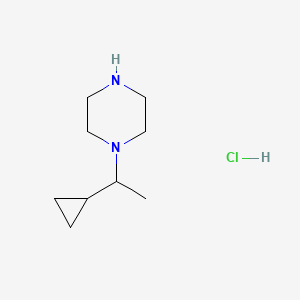
2-氨基-3-甲基异烟醛
描述
2-Amino-3-methylisonicotinaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of isonicotinaldehyde, featuring an amino group at the 2-position and a methyl group at the 3-position on the pyridine ring
科学研究应用
2-Amino-3-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: It can be used as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylisonicotinaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 3-methylisonicotinaldehyde followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of nitric and sulfuric acids, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Another approach involves the direct amination of 3-methylisonicotinaldehyde using ammonia or an amine under suitable conditions. This reaction can be catalyzed by transition metals such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-methylisonicotinaldehyde may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-Amino-3-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 2-Amino-3-methylisonicotinic acid.
Reduction: 2-Amino-3-methylisonicotinalcohol.
Substitution: 2-Amino-3-methylisonicotinamides or sulfonamides.
作用机制
The mechanism of action of 2-Amino-3-methylisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the amino and aldehyde groups allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity.
相似化合物的比较
Similar Compounds
2-Aminoisonicotinaldehyde: Lacks the methyl group at the 3-position.
3-Methylisonicotinaldehyde: Lacks the amino group at the 2-position.
2-Amino-3-methylpyridine: Lacks the aldehyde group.
Uniqueness
2-Amino-3-methylisonicotinaldehyde is unique due to the presence of both the amino and aldehyde functional groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-amino-3-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-9-7(5)8/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPVRTRMJFARFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1381775.png)


![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)



![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)





